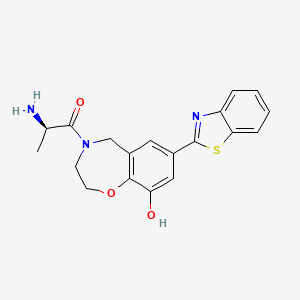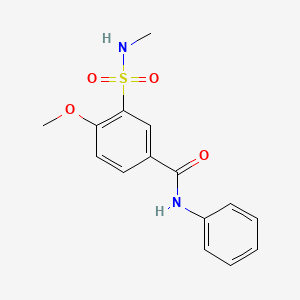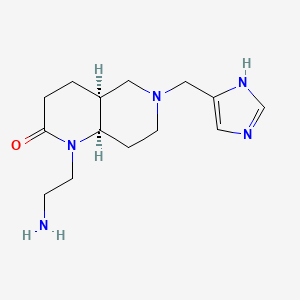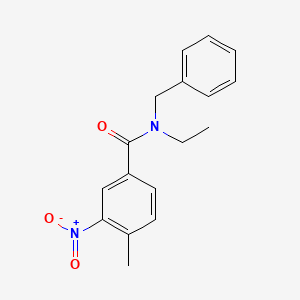![molecular formula C21H32N2O5 B5297178 4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide](/img/structure/B5297178.png)
4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the attachment of the oxane and methoxyethyl groups. Common reagents used in these reactions include:
Benzoyl chloride: for the formation of the benzamide core.
Oxane derivatives: for the attachment of the oxane group.
Methoxyethyl halides:
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide: can be compared to other benzamide derivatives with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5/c1-25-14-9-22-21(24)19-4-3-18(26-2)15-20(19)28-17-5-10-23(11-6-17)16-7-12-27-13-8-16/h3-4,15-17H,5-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUNUWNNIOAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-(3-ACETYLPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]BUTANAMIDE](/img/structure/B5297116.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)

![1-(4-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine](/img/structure/B5297153.png)
![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)-beta-alanine](/img/structure/B5297156.png)

![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B5297172.png)
![(2-CHLORO-4-FLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5297180.png)

![4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5297187.png)
